molecular formula C8H9NO5S B1519174 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid CAS No. 1087784-27-7

5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid

Cat. No.: B1519174
CAS No.: 1087784-27-7
M. Wt: 231.23 g/mol
InChI Key: NLHUFTQLHFRORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a furan ring, a sulfamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the sulfamoyl and carboxylic acid groups. Common synthetic routes include:

  • Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-diketones or the cyclization of furfural derivatives.

  • Carboxylation: The carboxylic acid group is typically introduced through oxidation reactions or by reacting the intermediate with carbon dioxide under high pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2,5-dicarboxylic acid

  • Reduction: Reduced furan derivatives

  • Substitution: Sulfamoylated furan derivatives

Scientific Research Applications

5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

5-(Cyclopropylsulfamoyl)furan-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 2-Furancarboxylic acid: Lacks the sulfamoyl group.

  • 2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but no sulfamoyl group.

  • Cyclopropylsulfamide: Contains the sulfamoyl group but lacks the furan ring and carboxylic acid group.

Properties

IUPAC Name

5-(cyclopropylsulfamoyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c10-8(11)6-3-4-7(14-6)15(12,13)9-5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHUFTQLHFRORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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